4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid involves multiple steps, typically starting with the preparation of the benzylpiperazine intermediate. The synthetic route may include the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Ethoxylation: The benzylpiperazine is then reacted with ethylene oxide to introduce the ethoxy group.
Carboxylation: Finally, the ethoxylated benzylpiperazine is reacted with a benzenecarboxylic acid derivative to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The ethoxy and carboxylic acid groups may also play a role in the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid can be compared with other similar compounds such as:
4-[2-(4-Methylpiperazino)ethoxy]-benzenecarboxylic acid: This compound has a methyl group instead of a benzyl group, which may affect its chemical properties and biological activity.
4-[2-(4-Phenylpiperazino)ethoxy]-benzenecarboxylic acid: The presence of a phenyl group instead of a benzyl group can influence the compound’s interactions with molecular targets.
4-[2-(4-Ethylpiperazino)ethoxy]-benzenecarboxylic acid: An ethyl group in place of the benzyl group may result in different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(24)18-6-8-19(9-7-18)25-15-14-21-10-12-22(13-11-21)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKCDFWFVFSPQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201884 |
Source
|
Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-08-5 |
Source
|
Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937604-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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